Asapiprant - 932372-01-5

Asapiprant

Catalog Number: EVT-260171
CAS Number: 932372-01-5
Molecular Formula: C24H27N3O7S
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). [, ] It is classified as a drug-like molecule due to its ability to modulate biological targets and its potential therapeutic applications. [] Asapiprant has emerged as a valuable tool in scientific research, particularly in investigations related to inflammatory processes, infectious diseases, and respiratory illnesses. [, , ]

Prostaglandin D2 (PGD2)

  • Compound Description: Prostaglandin D2 is an eicosanoid signaling molecule derived from the cyclooxygenase pathway of arachidonic acid metabolism. [, , ] It exerts its effects by binding to specific receptors, including DP1 and DP2. [, ] Elevated levels of PGD2 have been implicated in the severity of respiratory diseases, including COVID-19, particularly in aged populations. [, ]
  • Relevance: PGD2 is the endogenous ligand for the DP1 receptor, which asapiprant antagonizes. [, ] Therefore, understanding PGD2's role in inflammation is crucial to elucidating the mechanism of action of asapiprant.

PLA2G2D

  • Compound Description: PLA2G2D is a phospholipase enzyme involved in the production of PGD2. [] Increased levels of PLA2G2D are associated with more severe disease outcomes in aged individuals infected with SARS-CoV-2. []
  • Relevance: The PLA2G2D-PGD2/DP1 pathway is identified as a potential therapeutic target for interventions in respiratory diseases. [] As asapiprant targets the DP1 receptor, understanding the role of PLA2G2D in this pathway provides valuable context for asapiprant's mechanism of action.

ADC-3680

  • Compound Description: ADC-3680 is a DP2 receptor antagonist currently under investigation for its potential in treating airway inflammation. []
  • Relevance: While asapiprant selectively antagonizes the DP1 receptor, ADC-3680 targets the DP2 receptor. [] Comparing their efficacies and mechanisms could offer insights into the distinct roles of DP1 and DP2 in inflammatory responses.

OC000459

  • Compound Description: OC000459 is another DP2 receptor antagonist being investigated for its potential in treating airway inflammation. []
  • Relevance: Similar to ADC-3680, comparing the properties and efficacies of OC000459 and asapiprant, which target different PGD2 receptors, could be valuable in understanding their distinct roles in inflammatory pathways. []
Source and Classification

Asapiprant is classified as a small molecule drug that acts specifically on the DP1 receptor. It is synthesized through various chemical methods that enhance its selectivity and efficacy. The compound is primarily studied for its potential in treating conditions like pneumococcal infections and possibly in managing symptoms associated with respiratory diseases .

Synthesis Analysis

The synthesis of Asapiprant involves several key steps that ensure the production of a highly pure and effective compound. The methods typically employed include:

  • Chemical Synthesis: Utilizing organic chemistry techniques to construct the molecular framework of Asapiprant. This may involve multi-step reactions where intermediates are carefully managed to achieve the final product.
  • Purification Techniques: After synthesis, purification methods such as chromatography are used to isolate Asapiprant from unreacted materials and by-products, ensuring high purity levels necessary for therapeutic use.

Technical details regarding specific reagents and conditions are often proprietary but generally involve standard organic synthesis protocols adapted for the compound's unique structure .

Molecular Structure Analysis

Asapiprant's molecular structure can be characterized by its specific arrangement of atoms that confer its biological activity. Key structural features include:

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: 357.42 g/mol
  • Structural Characteristics: The compound contains a sulfonamide group, which is crucial for its interaction with the DP1 receptor.

The three-dimensional conformation of Asapiprant allows it to fit into the binding site of the DP1 receptor effectively, blocking its activation by prostaglandin D2 .

Chemical Reactions Analysis

Asapiprant undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Binding Interactions: When administered, Asapiprant interacts with the DP1 receptor through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, inhibiting receptor activation.
  • Metabolic Reactions: In vivo, Asapiprant may be metabolized by liver enzymes, leading to various metabolites that may also exhibit biological activity or influence pharmacokinetics.

The precise reaction pathways can vary based on factors such as dosage and individual metabolic differences .

Mechanism of Action

Asapiprant exerts its therapeutic effects primarily through antagonism of the DP1 receptor. The mechanism can be outlined as follows:

  1. Receptor Binding: Asapiprant binds to the DP1 receptor, preventing prostaglandin D2 from activating it.
  2. Inhibition of Signaling Pathways: This blockade disrupts downstream signaling pathways associated with inflammation and immune response.
  3. Therapeutic Outcomes: In preclinical studies, Asapiprant has shown promise in reducing disease severity in models of pneumococcal infection by enhancing immune cell activity and maintaining barrier integrity in lung tissues .
Physical and Chemical Properties Analysis

Asapiprant exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Asapiprant has several scientific applications, primarily in pharmacology and infectious disease research:

  • Therapeutic Research: It is being investigated as a potential treatment for pneumococcal infections due to its ability to enhance host defense mechanisms against bacterial dissemination.
  • Inflammation Studies: Researchers are exploring its role in modulating inflammatory responses in various disease models, including asthma and other respiratory conditions.
  • Drug Development: As an antagonist of the prostaglandin D2 pathway, Asapiprant serves as a lead compound for developing new therapies targeting similar mechanisms .
Introduction to Asapiprant

Chemical and Pharmacological Classification

Asapiprant (CAS No. 932372-01-5) is a small-molecule compound with the systematic name C₂₄H₂₇N₃O₇S and a molecular weight of 501.55 g/mol. Its chemical structure features an oxazole core linked to a piperazine ring and a sulfonamide group, enabling high-affinity receptor binding [2] [9]. Asapiprant is classified pharmacologically as a prostaglandin D₂ (PGD₂) receptor antagonist, with specific activity against the DP1 (prostaglandin D2 receptor 1) subtype. Biochemical assays demonstrate exceptional binding affinity, with a reported Ki value of 0.44 nM for DP1 receptors, indicating sub-nanomolar potency [2] [9]. This specificity is critical, as Asapiprant shows negligible activity against related prostaglandin receptors (e.g., DP2/CRTh2, EP, or FP receptors), minimizing off-target effects [5] [9]. The compound falls under the therapeutic categories of antiallergics and immunomodulators due to its mechanism of interrupting prostaglandin-mediated inflammatory pathways [1].

Table 1: Molecular Properties of Asapiprant

PropertyValue
CAS Number932372-01-5
Molecular FormulaC₂₄H₂₇N₃O₇S
Molecular Weight501.55 g/mol
SMILES NotationCC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Lipinski Rule ComplianceYes (0 violations)
Primary TargetProstaglandin D2 receptor DP1
Binding Affinity (Ki)0.44 nM

Source: [2] [7] [9]

Historical Development and Originator Background

Asapiprant was originally discovered and developed by Shionogi & Co., Ltd., a Japanese pharmaceutical company with extensive expertise in respiratory and infectious disease therapeutics. The compound was designated S-555739 during Shionogi's early-phase research, which aimed to create novel antiallergic agents targeting prostaglandin pathways [1] [3]. Initial preclinical investigations focused on allergic conditions, including asthma and rhinitis. In animal models, Asapiprant significantly suppressed nasal resistance (by 82–92% in sheep) and reduced airway hyperresponsiveness, supporting its potential for allergic airway diseases [2].

In 2021, Shionogi partnered with BioAge Labs, a U.S.-based biotechnology company specializing in aging-related therapeutics, to repurpose Asapiprant (rebranded as BGE-175) for age-related immune dysregulation. This collaboration leveraged BioAge's computational mapping of molecular aging pathways and Shionogi's clinical experience with the compound [3]. BioAge initiated a Phase II clinical trial (NCT04647864) in 2021 to evaluate Asapiprant's efficacy in hospitalized COVID-19 patients aged ≥60 years. This trial, conducted across the U.S., Argentina, and Brazil, targeted viral exacerbations linked to age-associated immune decline [3]. The repurposing rationale was supported by nonclinical data showing reduced mortality and viral load in aged SARS-CoV-2-infected mice treated with Asapiprant [3].

Table 2: Key Development Milestones for Asapiprant

YearEventEntity Involved
Pre-2015Discovery and preclinical testing for allergic diseasesShionogi & Co.
2015Publication of animal efficacy data in allergic rhinitis/asthma modelsShionogi & Co.
2021Partnership announcement for COVID-19 applicationShionogi & BioAge Labs
2021Initiation of Phase II trial in elderly COVID-19 patientsBioAge Labs
2024Publication of efficacy in Streptococcus pneumoniae infection modelsAcademic/BioAge Labs

Source: [1] [3] [4]

Significance in Targeting Prostaglandin D2 Pathways

Asapiprant’s therapeutic significance stems from its precise antagonism of the DP1 receptor, a key mediator of prostaglandin D₂ (PGD₂) signaling. PGD₂ is a lipid-derived eicosanoid released during inflammation by mast cells, Th2 cells, and dendritic cells. It binds to two receptor subtypes: DP1 (involved in vasodilation and vascular permeability) and DP2/CRTh2 (associated with leukocyte chemotaxis) [5] [8]. Asapiprant’s selective DP1 blockade disrupts early-phase inflammatory cascades without impairing DP2-mediated immune surveillance, offering a targeted approach to inflammation modulation [5] [9].

In respiratory diseases, PGD₂-DP1 signaling exacerbates pathology by increasing vascular permeability and promoting edema formation. For example, in allergic asthma models, Asapiprant reduced late-phase airway resistance by 96% and decreased inflammatory cell infiltration by suppressing DP1-mediated endothelial activation [2] [9]. Beyond allergies, emerging research highlights PGD₂’s role in viral and bacterial infections. A 2024 study demonstrated that Asapiprant treatment in Streptococcus pneumoniae-infected mice:

  • Reduced bacterial dissemination to the bloodstream by 75%
  • Enhanced neutrophil antimicrobial activity
  • Increased reactive oxygen species (ROS) production in lung macrophages
  • Improved endothelial barrier integrity (measured by 60% reduction in FITC-dextran lung leakage) [4]

These effects underscore Asapiprant’s ability to bolster innate immunity without directly targeting pathogens—a crucial advantage in antibiotic-resistant infections. In age-related pathologies, DP1 signaling amplifies cytokine storms and impairs neutrophil function. BioAge’s COVID-19 trial rationale centered on reversing age-associated immune decline by inhibiting PGD₂’s suppression of neutrophil recruitment and phagocytosis [3] [8]. This multifaceted mechanism positions Asapiprant as a pioneering host-directed therapy for inflammation-driven conditions beyond its initial allergic indications.

Table 3: Proven and Investigated Therapeutic Mechanisms of Asapiprant

PathwayBiological EffectTherapeutic Implication
DP1 Receptor BlockadeReduced vascular permeability and edemaAllergic rhinitis/asthma control
Neutrophil ActivationEnhanced phagocytosis and ROS productionBacterial clearance (e.g., S. pneumoniae)
Endothelial StabilizationPreservation of barrier integrity (FITC-dextran assay)Prevention of pathogen dissemination
Macrophage ModulationIncreased ROS in lung monocytesResolution of pulmonary inflammation
Cytokine RegulationAttenuation of IL-6/TNF-α releaseMitigation of cytokine storm in COVID-19

Source: [2] [3] [4]

Properties

CAS Number

932372-01-5

Product Name

Asapiprant

IUPAC Name

2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29)

InChI Key

ZMZNWNTZRWXTJU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

S-555739; S 555739; S555739; Asapiprant

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.